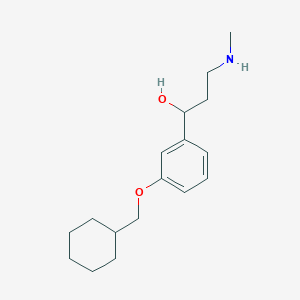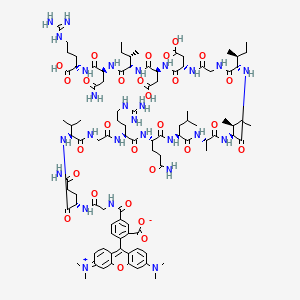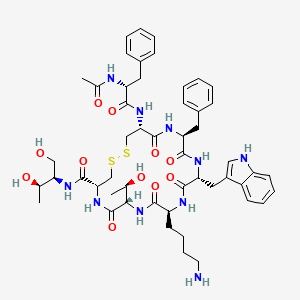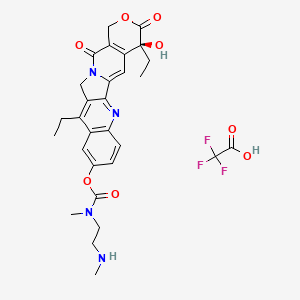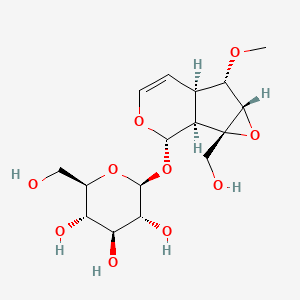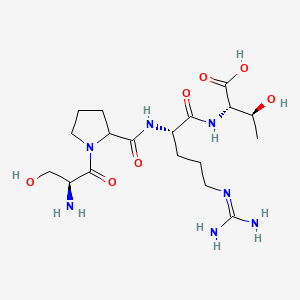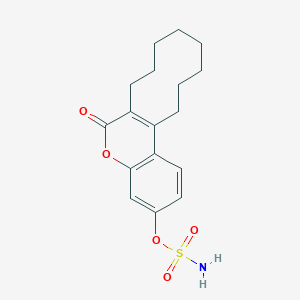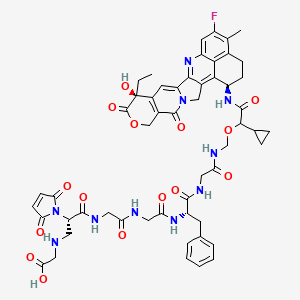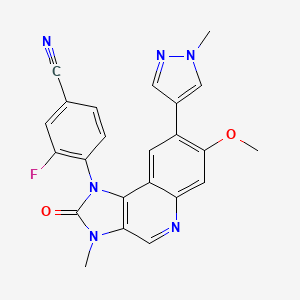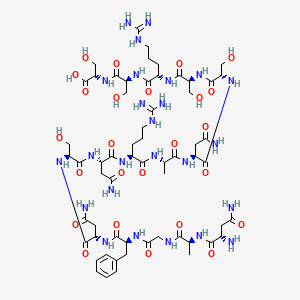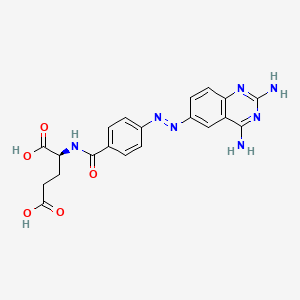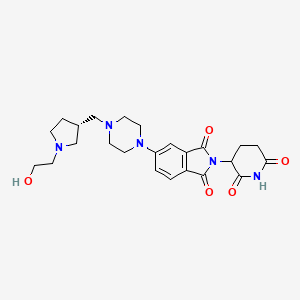
E3 Ligase Ligand-linker Conjugate 98
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 98: is a conjugate of an E3 ligase ligand and a linker, specifically consisting of Thalidomide and the corresponding linker . This compound serves as a Cereblon ligand to recruit CRBN protein and acts as a key intermediate for the synthesis of complete Proteolysis Targeting Chimeric Molecules (PROTACs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 98 involves the conjugation of Thalidomide with a linker molecule. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired application and the specific linker used .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: E3 Ligase Ligand-linker Conjugate 98 primarily undergoes conjugation reactions to form PROTACs. These reactions involve the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Common Reagents and Conditions: Common reagents used in these reactions include various linkers and ligands specific to the target protein and E3 ligase. Reaction conditions typically involve mild temperatures and neutral pH to maintain the stability of the conjugate .
Major Products: The major products formed from these reactions are PROTACs, which are bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein, inducing target ubiquitination and degradation .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, E3 Ligase Ligand-linker Conjugate 98 is used as a building block for the synthesis of PROTACs, which are valuable tools for studying protein degradation pathways .
Biology: In biology, this compound is used to investigate the role of specific proteins in cellular processes by selectively degrading target proteins .
Medicine: In medicine, this compound is being explored for its potential in developing targeted therapies for various diseases, including cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to create novel therapeutics that target specific proteins for degradation .
Wirkmechanismus
E3 Ligase Ligand-linker Conjugate 98 exerts its effects by forming a ternary complex with an E3 ligase and a target protein. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for proteasomal degradation . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining cellular homeostasis by regulating protein levels .
Vergleich Mit ähnlichen Verbindungen
Cereblon Ligand-linker Conjugates: Similar to E3 Ligase Ligand-linker Conjugate 98, these compounds also target the Cereblon protein for ubiquitination and degradation.
Von Hippel-Lindau Ligand-linker Conjugates: These compounds target the von Hippel-Lindau E3 ligase and are used in the development of PROTACs.
MDM2 Ligand-linker Conjugates: These compounds target the MDM2 E3 ligase and are used in cancer research.
Uniqueness: this compound is unique due to its specific targeting of the Cereblon protein, making it a valuable tool for studying the role of this protein in various cellular processes and for developing targeted therapies .
Eigenschaften
Molekularformel |
C24H31N5O5 |
|---|---|
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H31N5O5/c30-12-11-26-6-5-16(14-26)15-27-7-9-28(10-8-27)17-1-2-18-19(13-17)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,16,20,30H,3-12,14-15H2,(H,25,31,32)/t16-,20?/m0/s1 |
InChI-Schlüssel |
OXUUBXREBFAAEC-DJZRFWRSSA-N |
Isomerische SMILES |
C1CN(C[C@H]1CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)CCO |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(C5)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)
